molecular formula C12H16F2N4O B2901825 (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411336-89-3

(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide

货号 B2901825
CAS 编号: 2411336-89-3
分子量: 270.284
InChI 键: CHIQEILWXFWFMU-ONEGZZNKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).

作用机制

(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide selectively inhibits the activity of mutated EGFR, which is commonly found in NSCLC. Specifically, it irreversibly binds to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to apoptosis and cell death in EGFR-mutant cancer cells.
Biochemical and Physiological Effects
This compound has been shown to effectively inhibit the growth of EGFR-mutant NSCLC cells both in vitro and in vivo. In addition, it has minimal activity against wild-type EGFR, which reduces the risk of toxicity to normal cells. This compound has also been shown to penetrate the blood-brain barrier, which is important for the treatment of NSCLC brain metastases.

实验室实验的优点和局限性

One advantage of (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide is its high potency against EGFR T790M-positive NSCLC, which makes it a promising candidate for the treatment of this subtype of cancer. However, one limitation is that it may not be effective against other types of cancer or EGFR mutations. Additionally, this compound has a short half-life, which may require frequent dosing in clinical settings.

未来方向

For (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide include exploring its potential in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy, to improve treatment outcomes. Additionally, further research is needed to identify biomarkers that can predict response to this compound and to develop strategies to overcome resistance to the drug. Finally, the development of more potent and selective EGFR TKIs may lead to improved outcomes for patients with NSCLC.

合成方法

The synthesis of (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide involves the reaction of 4-(dimethylamino)but-2-enoic acid with 4-(difluoromethyl)pyrimidine-2-amine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate compound, this compound. This intermediate is then purified and crystallized to obtain the final product, this compound.

科学研究应用

(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide has been extensively researched for its potential to treat NSCLC, particularly in patients with EGFR T790M mutations. In preclinical studies, this compound has demonstrated potent activity against EGFR T790M-positive NSCLC cell lines and xenograft models. Clinical trials have also shown promising results, with this compound demonstrating high response rates and prolonged progression-free survival in patients with EGFR T790M-positive NSCLC.

属性

IUPAC Name

(E)-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N4O/c1-18(2)7-3-4-11(19)16-8-10-15-6-5-9(17-10)12(13)14/h3-6,12H,7-8H2,1-2H3,(H,16,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIQEILWXFWFMU-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=NC=CC(=N1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=NC=CC(=N1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。